![molecular formula C9H18N2O B2472797 8-Metil-1,8-diazaspiro[4.5]decan-3-ol CAS No. 1892490-96-8](/img/structure/B2472797.png)
8-Metil-1,8-diazaspiro[4.5]decan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,8-diazaspiro[4.5]decan-3-ol: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry: 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Medicine: Research is ongoing into the potential therapeutic uses of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol, including its role as a precursor in the synthesis of pharmaceutical agents with antimicrobial, antiviral, or anticancer properties.
Industry: In industrial applications, the compound is used in the development of new polymers and materials with specific properties, such as enhanced strength or flexibility.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (ripk1), which is a key driver in various inflammatory diseases .
Mode of Action
It’s suggested that similar compounds block the activation of the necroptosis pathway, a key form of programmed lytic cell death .
Biochemical Pathways
Similar compounds have been found to regulate the expression of related tyk2/jak1-regulated genes .
Result of Action
Similar compounds have demonstrated excellent anti-inflammatory efficacy in acute ulcerative colitis models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkylated derivatives.
Comparación Con Compuestos Similares
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Uniqueness: 8-Methyl-1,8-diazaspiro[45]decan-3-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
8-methyl-1,8-diazaspiro[4.5]decan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-4-2-9(3-5-11)6-8(12)7-10-9/h8,10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDMFRVBKFNOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


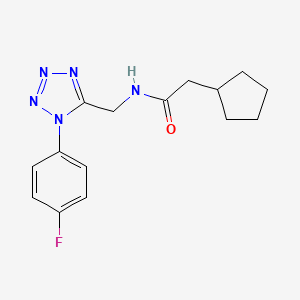
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)
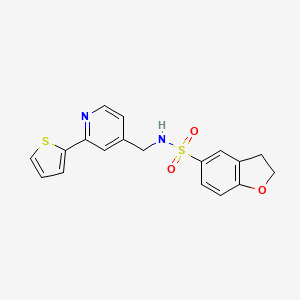
![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)

![3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2472733.png)
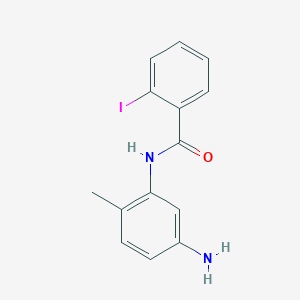
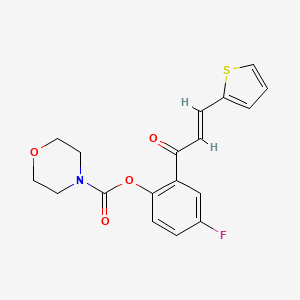
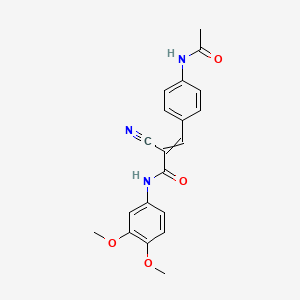
![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)
